Hex-5-ene-1,2-diamine dihydrochloride
Overview
Description
Hex-5-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of hex-5-ene-1,2-diamine, where the amine groups are protonated to form the dihydrochloride salt. This compound is used in various chemical and biological research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-5-ene-1,2-diamine with hydrochloric acid. The reaction typically involves dissolving hex-5-ene-1,2-diamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hex-5-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form hexane-1,2-diamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Hexane-1,2-diamine.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Hex-5-ene-1,2-diamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-5-ene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Hex-5-ene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
Hexane-1,2-diamine: Lacks the double bond present in hex-5-ene-1,2-diamine.
Hex-5-ene-1,2-diamine: The non-salt form of the compound.
Hexamethylene diamine: A related compound with a similar structure but different reactivity and applications.
This compound is unique due to its double bond and dihydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
hex-5-ene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2,6H,1,3-5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZPJCXRJMXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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